Quinoline, 6-nitro-2-[(4-phenyl-1-piperazinyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 6-nitro-2-[(4-phenyl-1-piperazinyl)methyl]- is a complex organic compound that belongs to the quinoline family Quinoline itself is a heterocyclic aromatic organic compound with the chemical formula C9H7N
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 6-nitro-2-[(4-phenyl-1-piperazinyl)methyl]-, typically involves multi-step processes. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another method is the Skraup synthesis, which involves the cyclization of aniline with glycerol and an oxidizing agent like nitrobenzene in the presence of sulfuric acid .
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve large-scale adaptations of these synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance yield and reduce reaction times. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are also being explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
Quinoline, 6-nitro-2-[(4-phenyl-1-piperazinyl)methyl]- undergoes various chemical reactions, including:
Reduction: The compound can undergo reduction reactions to form different derivatives, such as amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 6-amino-2-[(4-phenyl-1-piperazinyl)methyl]quinoline .
Wissenschaftliche Forschungsanwendungen
Quinoline, 6-nitro-2-[(4-phenyl-1-piperazinyl)methyl]- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Quinoline, 6-nitro-2-[(4-phenyl-1-piperazinyl)methyl]- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects . The piperazine moiety can enhance the compound’s ability to cross cell membranes and interact with intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound, which lacks the nitro and piperazinylmethyl groups.
6-Nitroquinoline: Similar but lacks the piperazinylmethyl group.
2-[(4-Phenyl-1-piperazinyl)methyl]quinoline: Similar but lacks the nitro group.
Uniqueness
Quinoline, 6-nitro-2-[(4-phenyl-1-piperazinyl)methyl]- is unique due to the presence of both the nitro and piperazinylmethyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances its potential as a versatile compound in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
832101-98-1 |
---|---|
Molekularformel |
C20H20N4O2 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
6-nitro-2-[(4-phenylpiperazin-1-yl)methyl]quinoline |
InChI |
InChI=1S/C20H20N4O2/c25-24(26)19-8-9-20-16(14-19)6-7-17(21-20)15-22-10-12-23(13-11-22)18-4-2-1-3-5-18/h1-9,14H,10-13,15H2 |
InChI-Schlüssel |
LYRLHBRLOOFCON-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.